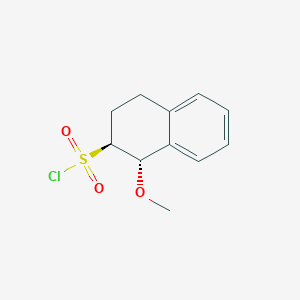

(1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride

Description

(1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is a chiral sulfonyl chloride derivative featuring a partially saturated tetrahydronaphthalene backbone. Its structure includes a methoxy (-OCH₃) group at the 1-position and a sulfonyl chloride (-SO₂Cl) group at the 2-position, with stereochemical specificity at the (1S,2S) configuration. This compound is likely used as an intermediate in organic synthesis, particularly in stereoselective reactions to generate sulfonamides or sulfonate esters. The tetrahydronaphthalene moiety provides a semi-rigid framework, while the sulfonyl chloride group confers high reactivity toward nucleophiles.

Properties

IUPAC Name |

(1S,2S)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3S/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)16(12,13)14/h2-5,10-11H,6-7H2,1H3/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYFAGVIHLEQJW-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CCC2=CC=CC=C12)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H](CCC2=CC=CC=C12)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride typically involves multiple steps. One common route starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the methoxy group and the sulfonyl chloride functional group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom.

Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

Chemical Properties and Reactivity

The sulfonyl chloride group in this compound is particularly reactive, allowing it to participate in various chemical transformations. The compound can undergo:

- Substitution Reactions : The sulfonyl chloride can be replaced by nucleophiles to form sulfonamide or sulfonate derivatives.

- Oxidation and Reduction Reactions : These reactions can modify the oxidation state of the sulfur atom.

- Elimination Reactions : Under specific conditions, elimination reactions can lead to the formation of alkenes.

Organic Synthesis

(1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions. The unique combination of functional groups imparts specific reactivity that is advantageous for synthesizing specialty chemicals.

Biological Studies

The compound is employed in biological research to investigate enzyme mechanisms and biological pathways. Its reactivity allows it to act as a probe in studies related to:

- Enzyme Inhibition : The sulfonyl chloride group can inhibit certain enzymes, making it useful for studying enzyme kinetics and mechanisms.

- Cellular Pathways : As a reactive intermediate, it can help elucidate various cellular processes by modifying target proteins or pathways.

Pharmaceutical Applications

Due to its structural properties, this compound has potential applications in drug development:

- Antimicrobial Activity : Compounds derived from this structure have shown effectiveness against various bacterial strains.

- Anti-inflammatory Properties : The compound may play a role in developing anti-inflammatory drugs by inhibiting pro-inflammatory cytokines.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of derivatives of tetrahydronaphthalene compounds. Modifications to the sulfamoyl group significantly enhanced activity against resistant bacterial strains. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.

Study 2: Anti-inflammatory Activity

In a model of induced inflammation, related compounds exhibited significant reductions in edema and inflammatory markers when administered at therapeutic doses. This suggests that similar structural features could yield beneficial effects in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

2-Naphthalenesulfonyl chloride

Structure and Properties :

Comparison :

- Backbone : Fully aromatic naphthalene ring vs. partially saturated tetrahydronaphthalene in the target compound. The aromaticity of 2-naphthalenesulfonyl chloride enhances stability but reduces conformational flexibility.

- Functional Groups : Lacks the methoxy group and stereochemical centers present in the target compound.

- Reactivity : Both compounds react as sulfonyl chlorides, but the target’s methoxy group may introduce steric hindrance or electronic effects (electron-donating), altering reaction kinetics.

- Applications: 2-Naphthalenesulfonyl chloride is widely used in non-chiral applications (e.g., dyes, surfactants), whereas the target’s stereochemistry makes it suitable for asymmetric synthesis or pharmaceutical intermediates .

1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile

Comparison :

| Feature | Target Compound | Tetrahydronaphthalene Derivatives |

|---|---|---|

| Functional Groups | Sulfonyl chloride, methoxy | Carboxylic acid, carboxamide, nitrile |

| Reactivity | Electrophilic (SO₂Cl) | Nucleophilic (carboxylic acid, nitrile) |

| Stereochemistry | Chiral (1S,2S) | No explicit stereochemistry reported |

| Applications | Likely sulfonamide precursors | Potential intermediates for amides, acids |

Generalized Sulfonyl Chlorides (e.g., Tosyl Chloride)

Comparison :

- Backbone : Tosyl chloride (C₆H₅SO₂Cl) has a simple benzene ring, whereas the target’s tetrahydronaphthalene system offers a bulkier, chiral framework.

- Steric Effects : The target’s methoxy group and saturated ring may reduce reactivity compared to tosyl chloride’s compact structure.

- Stereoselectivity: The (1S,2S) configuration in the target compound could enable enantioselective synthesis, a feature absent in non-chiral sulfonyl chlorides.

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| (1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride | C₁₁H₁₃ClO₃S | ~260.52* | Not Available | Not Available | Sulfonyl chloride, methoxy |

| 2-Naphthalenesulfonyl chloride | C₁₀H₇ClO₂S | 226.68 | 93-11-8 | 74–78 | Sulfonyl chloride |

| 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | C₁₁H₁₂O₂ | 176.21 | Not Available | Not Available | Carboxylic acid |

*Calculated based on structural formula.

Research Findings and Implications

- Reactivity: The target compound’s stereochemistry and methoxy group may direct regioselectivity in nucleophilic substitutions, a feature absent in non-chiral analogs like 2-naphthalenesulfonyl chloride .

- Stability : Partial saturation in the tetrahydronaphthalene backbone could lower melting points compared to fully aromatic derivatives, though experimental data is needed.

- Applications: Potential use in chiral drug synthesis (e.g., β-blockers or serotonin antagonists) where tetrahydronaphthalene motifs are common.

Notes

- Limited experimental data (e.g., melting point, CAS RN) are available for the target compound in the provided evidence. Comparisons rely on structural analogs.

- Further studies are needed to quantify the target’s physicochemical properties and synthetic utility.

Biological Activity

(1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydronaphthalene framework with a methoxy group and a sulfonyl chloride functional group. Its molecular formula is C₁₁H₁₄ClO₂S, and it possesses a predicted boiling point of approximately 377.6 °C with a density of 1.35 g/cm³. The sulfonyl chloride group enhances its reactivity towards nucleophiles, facilitating various substitution reactions that can lead to biologically active derivatives.

Estrogen Receptor Modulation

Research indicates that this compound may act as an estrogen receptor modulator . This activity is crucial for developing treatments for hormone-related conditions such as breast cancer and osteoporosis. The compound's ability to interact with estrogen receptors suggests it may influence gene expression and cellular signaling pathways associated with these conditions.

Inhibition of Type III Secretion System

In studies examining bacterial pathogenesis, compounds similar to this compound have been evaluated for their ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. Such inhibition can reduce virulence and may serve as a strategy for developing new antibacterial therapies .

Research Findings

A review of recent literature reveals several significant findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that derivatives of tetrahydronaphthalene compounds exhibit high bioavailability and efficacy in treating autoimmune diseases by modulating immune response pathways. |

| Study 2 | Investigated the effects of sulfonamide derivatives on bacterial secretion systems, noting potential applications in antibiotic development. |

| Study 3 | Reviewed biocatalytic methods for synthesizing organic molecules similar to this compound and their biological implications. |

Case Study 1: Estrogen Receptor Modulation

A study focused on the estrogenic activity of related compounds demonstrated that modifications to the tetrahydronaphthalene structure could enhance binding affinity to estrogen receptors. This suggests that this compound might be optimized for improved therapeutic effects against estrogen-dependent diseases.

Case Study 2: Antibacterial Activity

In a controlled experiment involving bacterial strains expressing T3SS, the application of sulfonyl chloride derivatives resulted in significant inhibition of pathogenicity markers. This highlights the potential for this compound as a candidate for further development into antibacterial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.